molecular formula C7H5ClO2 B590714 4-Chloro(carboxy-~13~C)benzoic acid CAS No. 138534-66-4

4-Chloro(carboxy-~13~C)benzoic acid

Cat. No.: B590714
CAS No.: 138534-66-4
M. Wt: 157.557
InChI Key: XRHGYUZYPHTUJZ-CDYZYAPPSA-N
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Description

4-Chloro(carboxy-~13~C)benzoic acid is a chlorinated derivative of benzoic acid, where the carboxyl group is isotopically labeled with carbon-13. This compound is often used in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro(carboxy-~13~C)benzoic acid typically involves the chlorination of benzoic acid followed by isotopic labeling. One common method is the direct chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The isotopic labeling can be achieved by using carbon-13 labeled carbon dioxide in the carboxylation step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro(carboxy-~13~C)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include 4-substituted benzoic acids.

    Reduction: Products include 4-chlorobenzyl alcohol.

    Oxidation: Products include 4-chlorobenzoquinone.

Scientific Research Applications

4-Chloro(carboxy-~13~C)benzoic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed mechanistic studies. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.

    Medicine: Utilized in the development of diagnostic tools and imaging techniques.

    Industry: Applied in the synthesis of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro(carboxy-~13~C)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Similar structure but without isotopic labeling.

    4-Bromo(carboxy-~13~C)benzoic acid: Bromine instead of chlorine.

    4-Methyl(carboxy-~13~C)benzoic acid: Methyl group instead of chlorine.

Uniqueness

4-Chloro(carboxy-~13~C)benzoic acid is unique due to its isotopic labeling, which provides a distinct advantage in tracing studies and mechanistic investigations. The presence of the chlorine atom also imparts specific reactivity patterns that differentiate it from other labeled benzoic acids.

Properties

IUPAC Name

4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGYUZYPHTUJZ-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736178
Record name 4-Chloro(carboxy-~13~C)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138534-66-4
Record name 4-Chloro(carboxy-~13~C)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoic acid-a-13C
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